molecular formula C21H19F2N5O6 B11448859 N-[3-(2,4-difluorophenoxy)-5-nitrophenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

N-[3-(2,4-difluorophenoxy)-5-nitrophenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B11448859
M. Wt: 475.4 g/mol
InChI Key: SSKSUVSDLMLMAG-UHFFFAOYSA-N
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Description

N-[3-(2,4-difluorophenoxy)-5-nitrophenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is a complex organic compound characterized by its unique structure, which includes difluorophenoxy, nitrophenyl, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,4-difluorophenoxy)-5-nitrophenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the difluorophenoxy and nitrophenyl groups, followed by their coupling with the pyrazolyl moiety. Common reagents used in these reactions include halogenated precursors, nitrating agents, and coupling catalysts. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Key considerations include the selection of cost-effective reagents, efficient purification techniques, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,4-difluorophenoxy)-5-nitrophenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields corresponding amines, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[3-(2,4-difluorophenoxy)-5-nitrophenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[3-(2,4-difluorophenoxy)-5-nitrophenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For instance, the compound’s nitro groups may participate in redox reactions, affecting cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2,4-difluorophenoxy)-5-nitrophenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is unique due to its combination of difluorophenoxy, nitrophenyl, and pyrazolyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific investigations and applications.

Properties

Molecular Formula

C21H19F2N5O6

Molecular Weight

475.4 g/mol

IUPAC Name

N-[3-(2,4-difluorophenoxy)-5-nitrophenyl]-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C21H19F2N5O6/c1-12-21(28(32)33)13(2)26(25-12)7-3-4-20(29)24-15-9-16(27(30)31)11-17(10-15)34-19-6-5-14(22)8-18(19)23/h5-6,8-11H,3-4,7H2,1-2H3,(H,24,29)

InChI Key

SSKSUVSDLMLMAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CC(=CC(=C2)OC3=C(C=C(C=C3)F)F)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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